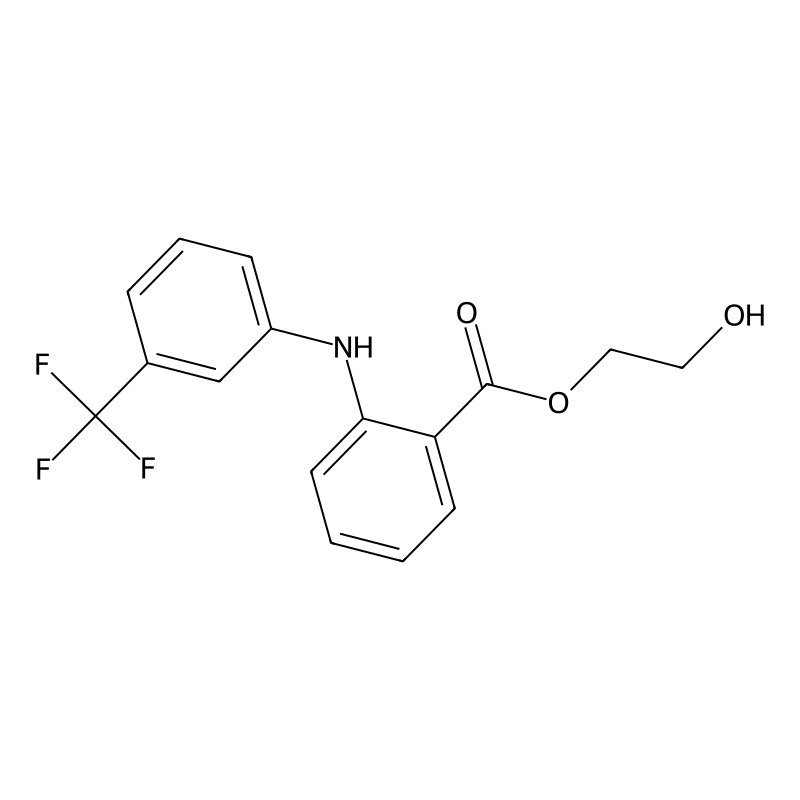2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- This compound is used as a reference standard in pharmaceutical testing . Reference standards are used to ensure the quality and consistency of pharmaceutical products.
- It is also used as an impurity reference material , which suggests it might be used in the field of analytical chemistry for the purpose of validating the methods of analysis and ensuring the quality of results.
- In the field of analytical chemistry, this compound is used as an impurity standard in High Performance Liquid Chromatography (HPLC) .
- This compound is used as a metabolite to study metabolism . Metabolites are the intermediates and products of metabolism. By studying this compound, researchers can gain insights into how the body processes certain substances.
Pharmaceutical Reference Standards
Analytical Chemistry
Metabolism Studies
2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is a chemical compound with the molecular formula and a molecular weight of 325.28 g/mol. This compound features a hydroxyethyl group, a trifluoromethyl-substituted phenyl ring, and an amino group linked to a benzoate moiety. Its structure indicates potential applications in pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.
Safety data sheets (SDS) for this compound indicate some potential hazards:
The synthesis of 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate typically involves the reaction of 3-(trifluoromethyl)aniline with benzoic acid derivatives under controlled conditions. A common method includes:
- Formation of the Amine: Reacting 3-(trifluoromethyl)aniline with a suitable benzoic acid derivative to form an amide intermediate.
- Esterification: The amide may then be converted into the desired ester using ethylene glycol or similar reagents under acidic conditions.
- Hydroxyethylation: Finally, introducing a hydroxyethyl group through alkylation or other methods.
This multi-step synthesis allows for the introduction of functional groups that enhance the compound's properties.
2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate has potential applications in:
- Pharmaceuticals: As a candidate for developing analgesic and anti-inflammatory drugs.
- Agriculture: Potential use as a pesticide or herbicide due to its biological activity against various pathogens.
- Material Science: As a component in polymers or coatings where enhanced chemical resistance is required.
Interaction studies involving 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate focus on its binding affinity with biological targets such as enzymes or receptors. While specific studies may be limited, compounds with similar structures have shown interactions with cyclooxygenase enzymes and other targets involved in inflammatory pathways. Understanding these interactions can provide insights into its therapeutic potential.
Several compounds share structural similarities with 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate. Here are some notable examples:
The uniqueness of 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate lies in its combination of functional groups that provide both hydrophilicity (due to the hydroxyethyl group) and lipophilicity (due to the trifluoromethyl group), which may enhance its pharmacological profile compared to similar compounds.








